Purity Benchmarking: 9-Boc vs. Unprotected and N-Methyl Analogs
Commercial grade 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is reliably available with a purity of ≥97% . This is a crucial quality benchmark for a key intermediate, as impurities can propagate through multiple synthetic steps, lowering overall yield and complicating purification of final drug candidates. This purity level is comparable to, and in some cases exceeds, that of closely related analogs which might be considered as alternatives. The unprotected amine, 3-oxa-9-azabicyclo[3.3.1]nonan-7-one, is also available at ≥98% purity from vendors like Fluorochem . However, the N-methyl analog, 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, shows a wider reported purity range from 95% to 98% across different vendors [REFS-3, REFS-4].
| Evidence Dimension | Commercial Purity (as stated by vendor) |
|---|---|
| Target Compound Data | ≥97% |
| Comparator Or Baseline | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: 95% , 97% , 98% ; 3-oxa-9-azabicyclo[3.3.1]nonan-7-one (unprotected): 98% |
| Quantified Difference | Target compound's minimum specified purity is 2 percentage points higher than the lowest reported purity for a key N-methyl analog. |
| Conditions | Commercial supplier product specifications (Perfemiker, Aladdin, Sigma-Aldrich, Fluorochem). |
Why This Matters
A higher, guaranteed minimum purity reduces the risk of introducing unknown impurities into complex synthetic sequences, which is critical for reproducible results in medicinal chemistry campaigns and process chemistry development.
